3-Methyl-1-nitrobutan-2-ol
Description
3-Methyl-1-nitrobutan-2-ol is a secondary alcohol with the molecular formula C₅H₁₁NO₃ (molecular weight: 133.15 g/mol). Its structure features:
- A hydroxyl (-OH) group on carbon 2.
- A nitro (-NO₂) group on carbon 1.
- A methyl (-CH₃) substituent on carbon 3.
The nitro group’s electron-withdrawing nature may influence the compound’s polarity, acidity, and reactivity compared to analogous alcohols.
Properties
IUPAC Name |
3-methyl-1-nitrobutan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-4(2)5(7)3-6(8)9/h4-5,7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTQHXTUICAYHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2224-38-6 | |
| Record name | NSC17684 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17684 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyl-1-nitrobutan-2-ol can be synthesized through several methods:
Nitration of 3-Methyl-2-butanol: This involves the reaction of 3-methyl-2-butanol with a nitrating agent such as nitric acid (HNO3) under controlled conditions to introduce the nitro group.
Reduction of 3-Methyl-1-nitrobutan-2-one: This method involves the reduction of 3-methyl-1-nitrobutan-2-one using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration processes, where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced separation techniques ensures efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Methyl-1-nitrobutan-2-ol can undergo oxidation reactions to form corresponding nitro ketones or nitro aldehydes.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or hydrogen gas (H2) with a catalyst.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: Nitro ketones or nitro aldehydes.
Reduction: 3-Methyl-1-aminobutan-2-ol.
Substitution: 3-Methyl-1-chlorobutan-2-ol.
Scientific Research Applications
3-Methyl-1-nitrobutan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-1-nitrobutan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules. The hydroxyl group allows for hydrogen bonding and other interactions that can influence the compound’s activity.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between 3-methyl-1-nitrobutan-2-ol and related compounds:
Functional Group Analysis
- Nitro vs. Chloro Groups : The nitro group in this compound is more polar and electron-withdrawing than the chloro group in 1-chloro-3-methylbutan-2-ol. This difference likely results in higher boiling points and solubility in polar solvents for the nitro derivative .
- Hydroxyl Position : The secondary alcohol group in this compound contrasts with the primary alcohol in 3-sulfanyl-2-methylbutan-1-ol. Secondary alcohols typically exhibit lower reactivity in oxidation reactions compared to primary alcohols .
- Aromatic vs. Aliphatic Substituents : The phenyl group in 3-methyl-2-phenylbutan-1-ol introduces steric hindrance and aromaticity, which could reduce solubility in water compared to aliphatic nitro or chloro analogs .
Research Findings and Implications
While experimental data for this compound are sparse in the provided evidence, comparisons with structurally similar compounds suggest:
Polarity and Solubility: The nitro group’s polarity may enhance solubility in polar solvents (e.g., ethanol or water) compared to chloro or phenyl derivatives.
Acidity : The electron-withdrawing nitro group could increase the acidity of the hydroxyl group relative to methyl or chloro-substituted alcohols.
Synthetic Applications : Nitro alcohols are often intermediates in organic synthesis (e.g., nitroalkene formation), whereas chloro alcohols may serve as alkylating agents .
Biological Activity
3-Methyl-1-nitrobutan-2-ol is a nitroalcohol compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 115.15 g/mol
The compound features a nitro group (-NO) attached to a butanol backbone, which is significant for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Antiviral Activity : Research indicates that this compound exhibits inhibitory effects against orthomyxovirus and paramyxovirus, suggesting potential applications in antiviral therapy .
- Cytotoxic Effects : Studies have demonstrated that this compound can induce cytotoxicity in certain cancer cell lines, which may be linked to its ability to disrupt cellular processes and promote apoptosis .
Biological Activity Overview
Case Studies and Research Findings
- Antiviral Studies :
- Cytotoxicity Assessment :
- Antimicrobial Properties :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
